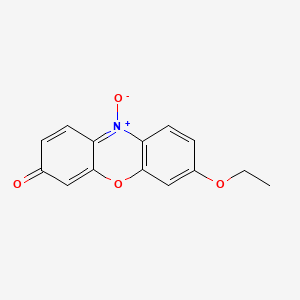

7-乙氧基异荧光素 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Ethoxyresorufin N-Oxide (7-ERNO) is a potent and selective fluorescent probe that is used in a variety of scientific research applications. It is a derivative of the resorufin family of compounds, which are known for their ability to detect reactive oxygen species (ROS) and other reactive nitrogen species (RNS). 7-ERNO has been used in a variety of research applications, including studies of cell signaling, gene expression, and metabolic processes. It is also used in drug screening, toxicology studies, and in the development of new drugs.

科学研究应用

- EROD Assay : The 7-ethoxy-resorufin-O-deethylase (EROD) assay is widely used in biomonitoring studies of persistent organic pollutants (POPs). EROD activity serves as a sensitive biomarker for exposure to planar halogenated hydrocarbons and structurally similar compounds . It predicts the toxicity of chemicals in various models, both in vitro and in vivo.

- CYP1A1 : 7-ERON is a fluorogenic substrate and competitive inhibitor of CYP1A1. Upon enzymatic cleavage by CYP1A1, it releases resorufin, which can be quantified using fluorescence. CYP1A1 induction is often used as an indicator of aryl hydrocarbon receptor (AHR) activation, especially in response to polycyclic aromatic hydrocarbons (PAHs) and other POPs .

- EROD as a Readout : EROD assays are rapid and relatively inexpensive. They are employed in high-throughput screening to evaluate the effects of various compounds on CYP1A1 activity. However, normalization to total protein values has limitations in such assays .

Biomonitoring and Toxicity Assessment

CYP1A1 Induction and AHR Activation

Cell-Based Assays and High-Throughput Screening

作用机制

Target of Action

The primary target of 7-Ethoxyresorufin N-Oxide is the Cytochrome P450 enzyme, specifically the CYP1A1 isoform . This enzyme plays a crucial role in the metabolism of xenobiotics and several endogenous chemicals .

Mode of Action

7-Ethoxyresorufin N-Oxide acts as a fluorometric substrate and a competitive inhibitor of the CYP1A1 enzyme . It competes with other substrates for the active site of the enzyme, thereby inhibiting the enzyme’s activity . Additionally, it also inhibits NO synthase .

Biochemical Pathways

The interaction of 7-Ethoxyresorufin N-Oxide with CYP1A1 affects the metabolic pathways involving this enzyme. The inhibition of CYP1A1 can impact the metabolism of various xenobiotics and endogenous chemicals . The inhibition of NO synthase can also affect the production of nitric oxide, a key signaling molecule in various physiological processes .

Pharmacokinetics

Given its role as a substrate and inhibitor of cyp1a1, it is likely that it undergoes metabolism by this enzyme .

Result of Action

The inhibition of CYP1A1 by 7-Ethoxyresorufin N-Oxide can lead to changes in the metabolism of various substances, potentially affecting their bioavailability and biological effects . The inhibition of NO synthase can impact the production of nitric oxide, potentially influencing various physiological processes .

属性

IUPAC Name |

7-ethoxy-10-oxidophenoxazin-10-ium-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-2-18-10-4-6-12-14(8-10)19-13-7-9(16)3-5-11(13)15(12)17/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPCTJAXIHCATC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)[N+](=C3C=CC(=O)C=C3O2)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747744 |

Source

|

| Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethoxyresorufin N-Oxide | |

CAS RN |

3705-80-4 |

Source

|

| Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8](/img/structure/B565590.png)

![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3](/img/structure/B565595.png)

![(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6](/img/structure/B565600.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)

![tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate](/img/structure/B565607.png)